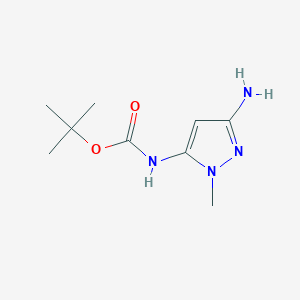![molecular formula C8H5BrN2O B6229991 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde CAS No. 1356144-44-9](/img/new.no-structure.jpg)
6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C8H5BrN2O. This compound is characterized by the presence of a bromine atom at the 6th position of the pyrazolo[1,5-a]pyridine ring and an aldehyde group at the 3rd position. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde typically involves the bromination of pyrazolo[1,5-a]pyridine followed by formylation. One common method includes the following steps:
Bromination: Pyrazolo[1,5-a]pyridine is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide to introduce the bromine atom at the 6th position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions
6-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: NaN3, KSCN, DMF
Major Products Formed
Oxidation: 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
Reduction: 6-bromopyrazolo[1,5-a]pyridine-3-methanol
Substitution: Various substituted pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
6-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential in drug discovery and development, particularly in the design of anticancer and antimicrobial agents.
Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it can inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By binding to the active site of TRKs, it prevents their activation and subsequent signaling pathways, leading to reduced cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromopyrazolo[1,5-a]pyridine
- 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Uniqueness
6-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which allows for diverse chemical modifications and applications. Its structural features make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
CAS No. |
1356144-44-9 |
|---|---|
Molecular Formula |
C8H5BrN2O |
Molecular Weight |
225.04 g/mol |
IUPAC Name |
6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H5BrN2O/c9-7-1-2-8-6(5-12)3-10-11(8)4-7/h1-5H |
InChI Key |
NEKUCJYTPZSTAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1Br)C=O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



